molecular formula C13H9N B1616678 9-Iminofluorene CAS No. 4440-33-9

9-Iminofluorene

Cat. No.: B1616678
CAS No.: 4440-33-9
M. Wt: 179.22 g/mol
InChI Key: QVJLOUKVQGQPCX-UHFFFAOYSA-N
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Description

9-Iminofluorene is a heterocyclic aromatic compound that has been widely used in scientific research due to its unique chemical properties. It is a derivative of fluorene and contains an imine functional group (-C=N) at the 9-position of the molecule. This compound has been studied for its potential applications in various fields, including organic synthesis, materials science, and biochemistry.

Scientific Research Applications

  • Electronic Structure Analysis : A study by Buemi et al. (1981) investigated the electronic structure of 9-Iminofluorene, among other compounds, using the INDO/S-CI approximation. This research contributes to understanding the molecular orbitals and ionization potentials of this compound, which is essential for applications in molecular electronics (Buemi, Gandolfo, Zuccarello, Raudino, & Ciliberto, 1981).

  • Polyfluorene Synthesis : Cho et al. (2007) described a synthetic route to 9,9-dioctyl-9H-fluorene, related to this compound, demonstrating its application in creating light-emitting devices with minimal green emission. This research highlights the potential use of this compound derivatives in optoelectronic devices (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).

  • Titration of Organometallic Reagents : Bowen, Aavula, and Mash (2002) tested 9-Methylfluorene, a compound closely related to this compound, as an indicator in the titration of organometallic reagents. This application is significant for analytical chemistry, especially in the precise measurement of highly reactive metal-organic compounds (Bowen, Aavula, & Mash, 2002).

  • Optical Properties of Heterofluorenes : Chen et al. (2007) conducted a study on 9-heterofluorenes, which include this compound derivatives, to explore their structural, electronic, and optical properties using density-functional theory. This research is crucial for developing advanced materials with specific electronic and optical attributes (Chen, Zheng, Fan, & Huang, 2007).

  • Electrochemical Studies : Simonet and Jouikov (2011) explored the electrochemical reduction of 9-Bromofluorene, related to this compound, at various electrodes. This research is relevant for understanding the electrochemical behavior of fluorene derivatives, with implications in electrocatalysis and material science (Simonet & Jouikov, 2011).

  • Spectral Stability in Polyfluorenes : Grisorio et al. (2011) investigated the spectral stability of polyfluorenes, including this compound derivatives, under different conditions. This study is important for the development of stable and efficient organic light-emitting diodes (OLEDs) (Grisorio, Allegretta, Mastrorilli, & Suranna, 2011).

Properties

IUPAC Name

fluoren-9-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJLOUKVQGQPCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196155
Record name 9-Iminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-33-9
Record name 9-Iminofluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoren-9-imine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12352
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Iminofluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60196155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The fluorenone (4.0 g, 22.2 mmol) was stirred in an autoclave of 110° C. for three days in an ammonia atmosphere (7 to 8 atm). After the reaction, it was allowed to dissolve in diethyl ether. And, hydrogen chloride was blown into it. It was stirred for one hour at room temperature. The obtained suspension was filtered, and the filtrate was cleaned with the diethyl ether. With this, fluorenone imine hydrochloride (3.4 g, 71%) was obtained. This hydrochloride was allowed to decompose with an ammonia aqueous solution. And, it was recrystallized by using the methylene chloride and hexane. And, Fluoren-9-ylideneamine (2.3 g, 58%) was obtained.
Name
hydrochloride
Quantity
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Reaction Step One
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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